3-(4-Methoxybenzyloxy)-1,2-propanediol
Description
Chemical Structure and Synthesis
3-(4-Methoxybenzyloxy)-1,2-propanediol (CAS: 13807-95-9 or 17131-52-1) is a diol derivative featuring a 1,2-propanediol backbone substituted with a 4-methoxybenzyloxy group at the third carbon. This aromatic ether moiety distinguishes it from simpler diols like 1,2-propanediol (propylene glycol). It is synthesized via routes such as the reaction of 4-methoxybenzyl chloride with acetone glycerol or from anisole derivatives.
Its aromatic substituent suggests niche uses in pharmaceuticals, specialty solvents, or organic synthesis intermediates.
Properties
CAS No. |
13807-95-9 |
|---|---|
Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methoxy]propane-1,2-diol |
InChI |
InChI=1S/C11H16O4/c1-14-11-4-2-9(3-5-11)7-15-8-10(13)6-12/h2-5,10,12-13H,6-8H2,1H3 |
InChI Key |
MFKMOLJNQHPVHC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)COCC(CO)O |
Canonical SMILES |
COC1=CC=C(C=C1)COCC(CO)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Methoxybenzyloxy)-1,2-propanediol typically involves the reaction of 1,2-propanediol with p-methoxybenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve similar synthetic routes as mentioned above, with optimization for large-scale production, including the use of continuous flow reactors and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 3-(4-Methoxybenzyloxy)-1,2-propanediol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The p-methoxybenzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce alcohols.
Scientific Research Applications
3-(4-Methoxybenzyloxy)-1,2-propanediol has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methoxybenzyloxy)-1,2-propanediol involves its interaction with specific molecular targets and pathways. For example, it can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of various metabolites. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,2-Propanediol (Propylene Glycol)
- Structure : Simplest 1,2-diol (C3H8O2).
- Properties :
- Applications : Widely used as a solvent (E1520 food additive), antifreeze, and in pharmaceuticals. Engineered E. coli strains produce 5.6 g/L via glycerol pathways.
- Safety : Low toxicity, biodegradable.
Contrast : The methoxybenzyloxy group in 3-(4-Methoxybenzyloxy)-1,2-propanediol enhances hydrophobicity and reduces hydrogen-bonding capacity compared to 1,2-propanediol, likely limiting its use in aqueous formulations.
1,3-Propanediol
- Structure : Isomer of 1,2-propanediol with hydroxyl groups at C1 and C3.
- Properties : Higher boiling point (214°C) and thermal stability.
- Applications : Precursor for polyesters (e.g., Sorona®). Produced microbially (e.g., Klebsiella pneumoniae) from glycerol.
- Safety : Similar low toxicity to 1,2-propanediol.
Contrast : The 1,2-diol configuration in this compound enables distinct reactivity (e.g., chelation or derivatization at adjacent hydroxyls), unlike 1,3-propanediol’s spaced hydroxyl groups.
Substituted Propanediol Derivatives
a) 3-Phenoxy-1,2-propanediol
- Structure: Phenoxy substituent at C3.
- Applications : Pharmaceutical intermediate (e.g., levodropropizine, an antitussive).
- Safety : Detailed safety protocols (e.g., SDS) emphasize handling precautions due to aromaticity.
Contrast: The methoxy group in this compound may enhance electron-donating effects compared to unsubstituted phenoxy derivatives, altering reactivity in synthesis.
b) 3-(4-Chlorophenoxy)-1,2-propanediol
- Structure : Chlorine substituent on the phenyl ring.
- Properties : Melting point 78–82°C; low water solubility.
Contrast : The methoxy group in this compound reduces electrophilicity compared to chloro-substituted analogs, likely decreasing toxicity.
Glycerol and Glycerol Derivatives
- Structure : Triol (C3H8O3).
- Properties : Higher dipole moment (2.6 D) and hydrophilicity due to three −OH groups.
- Applications : Food additive, cosmetics, and biodiesel byproduct.
Contrast : The methoxybenzyloxy group in this compound introduces steric bulk, reducing solubility in polar solvents compared to glycerol.
Erythro-/Threo-1,2-Bis-(4-hydroxy-3-methoxyphenyl)-1,3-propanediol
- Structure : Lignan derivatives with two substituted phenyl groups.
- Applications : Isolated from Actinidia chinensis; studied for antioxidant properties.
Contrast: The mono-substitution in this compound simplifies synthesis compared to bis-phenyl analogs, which require complex stereochemical control.
Comparative Data Table
Key Research Findings
- Synthetic Yields : Microbial production of 1,2-propanediol achieves 5.6 g/L in E. coli, whereas this compound requires chemical synthesis.
- Degradation : 1,2-Propanediol is a common electrolyte degradation product in batteries, unaffected by additives.
- Hydrogen Bonding : 1,2-Propanediol’s intramolecular hydrogen bonding impacts desolvation in battery electrolytes, a property likely altered by aromatic substituents in this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
